molecular formula C7H9BO4S B3021185 (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid CAS No. 352525-99-6

(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid

Cat. No. B3021185
CAS RN: 352525-99-6
M. Wt: 200.02
InChI Key: QEBDDYBJDARVJR-UHFFFAOYSA-N
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Description

The compound “(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are valuable building blocks in organic synthesis . This particular compound has an ethoxycarbonyl group attached to a thiophene ring, which is then linked to a boronic acid group .


Synthesis Analysis

Boronic acids can be synthesized using various methods. One common approach involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidification . Another method for synthesizing boronic acids involves the protodeboronation of pinacol boronic esters . This process involves a radical approach and can be used to perform formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of “(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid” includes a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . Attached to this ring is an ethoxycarbonyl group and a boronic acid group . The boronic acid group consists of a boron atom bonded to two hydroxyl groups and the carbon of the thiophene ring .


Chemical Reactions Analysis

Boronic acids, including “(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid”, are involved in various chemical reactions. They are often used in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis . Additionally, boronic acids can undergo protodeboronation, a process that involves the removal of the boronic acid group .

Future Directions

The future directions for the study and application of “(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid” and other boronic acids are promising. Given their various biological activities and their use in organic synthesis, there is a growing interest in these compounds . Extending studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

Mechanism of Action

Target of Action

5-Ethoxycarbonylthiophen-2-boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the transition metal catalysts, particularly palladium, used in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organyl group to the palladium catalyst . This is a key step in the SM coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the SM coupling reaction pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound plays a crucial role in this pathway by providing the organyl group that is transferred to the palladium catalyst during the transmetalation step .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is widely used in organic synthesis to create a variety of complex organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can strongly influence the rate of hydrolysis of boronic acids . Additionally, the reaction conditions of the SM coupling, such as temperature and solvent, can also impact the efficacy and stability of the compound .

properties

IUPAC Name

(5-ethoxycarbonylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO4S/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBDDYBJDARVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694516
Record name [5-(Ethoxycarbonyl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1093120-64-9
Record name [5-(Ethoxycarbonyl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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